molecular formula C6H12N2OS B14846973 (R)-5-Methylsulfanylmethyl-piperazin-2-one CAS No. 907973-10-8

(R)-5-Methylsulfanylmethyl-piperazin-2-one

Cat. No.: B14846973
CAS No.: 907973-10-8
M. Wt: 160.24 g/mol
InChI Key: GLHUURKZOBJGTM-UHFFFAOYSA-N
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Description

®-5-Methylsulfanylmethyl-piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a methylsulfanylmethyl group at the 5-position and a ketone group at the 2-position. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Methylsulfanylmethyl-piperazin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperazine and methylthiomethyl chloride.

    Reaction Conditions: The reaction is carried out under basic conditions using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to facilitate the substitution reaction.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-5-Methylsulfanylmethyl-piperazin-2-one may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-5-Methylsulfanylmethyl-piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The methylsulfanylmethyl group can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: The ketone group at the 2-position can be reduced to form a secondary alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Secondary alcohol.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

®-5-Methylsulfanylmethyl-piperazin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-5-Methylsulfanylmethyl-piperazin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (S)-5-Methylsulfanylmethyl-piperazin-2-one: The enantiomer of the compound with similar chemical properties but different biological activities.

    N-Methylpiperazine: A related compound with a different substitution pattern on the piperazine ring.

    Piperazine-2,5-dione: A structurally similar compound with a different functional group at the 5-position.

Uniqueness

®-5-Methylsulfanylmethyl-piperazin-2-one is unique due to its specific substitution pattern and the presence of both a methylsulfanylmethyl group and a ketone group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

907973-10-8

Molecular Formula

C6H12N2OS

Molecular Weight

160.24 g/mol

IUPAC Name

5-(methylsulfanylmethyl)piperazin-2-one

InChI

InChI=1S/C6H12N2OS/c1-10-4-5-2-8-6(9)3-7-5/h5,7H,2-4H2,1H3,(H,8,9)

InChI Key

GLHUURKZOBJGTM-UHFFFAOYSA-N

Canonical SMILES

CSCC1CNC(=O)CN1

Origin of Product

United States

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